molecular formula C11H17BClNO2 B6350883 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride CAS No. 850567-43-0

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride

Cat. No.: B6350883
CAS No.: 850567-43-0
M. Wt: 241.52 g/mol
InChI Key: YQYGZJXWLKFOIA-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride (CAS No: 850567-43-0) is a chemically protected boronic acid derivative with the molecular formula C 11 H 17 BClNO 2 and a molecular weight of 241.52 g/mol . This compound is characterized as a white to off-white solid with a melting point of 228-230°C . It is supplied as the hydrochloride salt to enhance its stability and handling properties. In scientific research, this compound serves as a versatile organoboron building block , particularly valued in the synthesis of more complex molecules via Suzuki-Miyaura cross-coupling reactions. Its core structure features a cyclic dioxaborinane ester, which provides superior stability compared to simple boronic acids, and a primary aromatic amine, which allows for further functionalization, for instance, through amide bond formation . This dual functionality makes it a valuable intermediate for constructing novel bioconjugates, functional polymers, and advanced materials. A primary research application of this compound is in the development of boronate-based hydrogels and sensing platforms . These materials exploit the reversible binding of the boronate ester group with diols, which is a fundamental interaction for creating systems that can detect saccharides like glucose and fructose in aqueous environments . Handling of this reagent requires standard laboratory precautions. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should use appropriate personal protective equipment and work in a well-ventilated environment. This product is intended strictly for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, human, or veterinary applications . For long-term stability, it is recommended to store the compound in an inert atmosphere at room temperature .

Properties

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2.ClH/c1-11(2)7-14-12(15-8-11)9-4-3-5-10(13)6-9;/h3-6H,7-8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYGZJXWLKFOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657143
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-43-0
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Selection and Catalytic Systems

The Miyaura borylation reaction is a cornerstone for introducing boronate esters to aromatic systems. For 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline, the precursor 3-bromoaniline undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. A typical protocol involves:

  • Pd(dppf)Cl₂ (1–2 mol%) as the catalyst.

  • Potassium acetate (3 equiv) as the base in dimethylformamide (DMF) at 80–100°C.

  • Reaction completion within 12–24 hours, yielding 3-(pinacolatoboryl)aniline .

Transesterification to Dioxaborinane

The pinacol boronate intermediate is converted to the 5,5-dimethyl-1,3,2-dioxaborinane derivative via transesterification with 2,2-dimethyl-1,3-propanediol :

  • Solvent : Anhydrous tetrahydrofuran (THF) or toluene.

  • Acid Catalyst : p-Toluenesulfonic acid (0.1 equiv).

  • Conditions : Reflux for 6–8 hours under nitrogen.

  • Yield : 70–85% after silica gel chromatography.

Direct Boronation of 3-Aminophenylboronic Acid

Cyclocondensation with Diols

An alternative route employs 3-aminophenylboronic acid and 2,2-dimethyl-1,3-propanediol under dehydrative conditions:

  • Molar Ratio : 1:1.2 (boronic acid:diol).

  • Solvent : Toluene with molecular sieves (4 Å).

  • Temperature : 110°C for 4–6 hours.

  • Workup : Filtration and solvent evaporation, yielding the free base.

Challenges and Optimizations

  • Boronic Acid Instability : 3-Aminophenylboronic acid is prone to protodeboronation. Stabilizing additives like NEt₃ (10 mol%) improve yields.

  • Purification : Column chromatography (hexane/ethyl acetate, 4:1) removes unreacted diol.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline is treated with hydrochloric acid (HCl) to form the hydrochloride salt:

  • Solvent : Diethyl ether or dichloromethane.

  • Procedure : Dropwise addition of concentrated HCl (37%) to a stirred solution of the free base at 0°C.

  • Precipitation : The hydrochloride salt precipitates as a white solid, filtered and dried under vacuum.

Characterization Data

  • Melting Point : 162–165°C (decomposition).

  • ¹H NMR (DMSO-d₆): δ 1.02 (s, 6H, CH₃), 3.78 (d, 4H, OCH₂), 6.85–7.25 (m, 4H, Ar-H), 8.12 (br s, 3H, NH₃⁺).

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalystYield (%)Purity (%)
Miyaura Borylation3-BromoanilinePd(dppf)Cl₂7897
Direct Boronation3-Aminophenylboronic acidNone6595

Key Observations :

  • The Miyaura route offers higher yields but requires expensive palladium catalysts.

  • Direct boronation avoids transition metals but faces challenges with boronic acid stability.

Scalability and Industrial Feasibility

Gram-Scale Synthesis

Source 6 details a gram-scale procedure using photoredox cross-coupling :

  • Reactants : 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.00 g) and diisopropylammonium bis(catecholato)silicate.

  • Conditions : Blue LEDs, DMF, 24 hours.

  • Yield : 96% after silica gel purification.

Cost Considerations

  • Catalyst Recycling : Pd-based systems require recovery steps to reduce costs.

  • Solvent Choice : Replacing DMF with 2-methyl-THF improves sustainability without compromising yield .

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated, nitrated, and sulfonated aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing boron have potential anticancer properties. The dioxaborinane moiety in 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that boron-containing compounds can inhibit tumor growth by interfering with cellular processes such as apoptosis and angiogenesis.

Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery applications. Its unique structure allows for modification that can improve solubility and bioavailability of therapeutic agents. Research is ongoing to explore its use in targeted drug delivery systems that can minimize side effects while maximizing therapeutic efficacy.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a monomer or additive in the synthesis of advanced polymers. The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries.

Conductive Materials
The compound's potential as a precursor for conductive polymers has been investigated. Conductive polymers are crucial for applications in electronics and energy storage devices. The presence of the dioxaborinane group may facilitate charge transport within the polymer matrix, making it suitable for applications in organic photovoltaics and sensors.

Organic Synthesis

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride involves its interaction with various molecular targets. The boron atom in the dioxaborinane ring can form stable complexes with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The aniline moiety allows for interactions with aromatic systems, facilitating its use in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aniline Hydrochlorides with Boronate Esters

N-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (CAS: 2377610-84-7)
  • Molecular Formula: C₁₃H₂₁BClNO₂
  • Molecular Weight : 269.58 g/mol
  • Key Differences : Incorporates a methyl group on the aniline nitrogen and a tetramethyl dioxaborolane ring (vs. dimethyl dioxaborinane in the target compound). The increased steric bulk may reduce reactivity in cross-coupling reactions .
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1269233-01-3)
  • Molecular Formula: C₁₂H₁₇BClNO₂
  • Molecular Weight : 253.53 g/mol
  • Key Differences : Substitution of a chlorine atom at the ortho-position relative to the boronate group. This enhances electrophilicity but may limit solubility (storage recommended at RT) .
Compound Molecular Formula Molecular Weight (g/mol) Substituents Solubility/Stability Notes
Target Compound C₁₁H₁₇BClNO₂ 241.52 -NH₂, dimethyl boronate Not explicitly stated
N-Methyl analog C₁₃H₂₁BClNO₂ 269.58 -N(CH₃)-, tetramethyl Higher steric hindrance
2-Chloro analog C₁₂H₁₇BClNO₂ 253.53 -Cl, tetramethyl boronate Store at RT; limited solubility

Functional Group Variants

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
  • Molecular Formula : C₁₂H₁₅BO₃
  • Key Differences : Replaces the aniline group with a benzaldehyde moiety. The aldehyde group enables nucleophilic additions, diverging from the amine-directed reactivity of the target compound .
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid
  • Molecular Formula : C₁₂H₁₅BO₄
  • Molecular Weight : 234.05 g/mol

Aromatic System Modifications

7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-chromen-4-one (N1)
  • Molecular Formula : C₁₄H₁₆BO₄
  • Synthetic Yield : 75.6%
  • Key Differences: Chromenone core replaces the benzene ring, introducing conjugation effects that alter UV absorption and electronic properties .
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
  • Key Differences : Pyridine ring (vs. benzene) modifies electronic density, enhancing coordination to metal catalysts in cross-coupling reactions .

Similarity Scores from Structural Databases

Compounds with similarity scores >0.8 to the target include:

  • 2,6-Dimethylaniline hydrochloride (Similarity: 0.85)
  • 4-Amino-3,5-dimethylbenzonitrile (Similarity: 0.86) These lack boronate groups but share aromatic amine motifs, highlighting the target’s uniqueness in combining boronate functionality with aniline reactivity.

Biological Activity

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride is a compound that has garnered interest in various fields of research due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its synthesis, chemical properties, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17BClNO2. It features a boron-containing dioxaborinane ring attached to an aniline moiety, which is significant for its reactivity and potential biological interactions.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular Weight232.62 g/mol
Boiling PointNot specified
Purity≥95%
Storage ConditionsInert atmosphere, 2-8°C

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-aminophenylboronic acid with 2,2-dimethyl-1,3-propanediol under acidic conditions. This method is optimized for both laboratory and industrial scales to ensure high yield and purity through recrystallization or chromatography techniques .

Research indicates that the compound may exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of certain enzymes. For example, similar compounds have shown inhibition against cytochrome P450 enzymes (CYPs), which are crucial in drug metabolism .
  • Cell Growth Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit cell growth in cancer cell lines. The presence of the boron atom may enhance selectivity towards cancerous cells compared to normal cells .
  • Biological Labeling : Due to its boron content, it may be useful in biological labeling and imaging applications.

Case Studies

Several studies have investigated the biological effects of compounds related to or derived from this compound:

  • Study on Enzyme Inhibition : A study demonstrated that related compounds inhibited CYP3A4 with an IC50 value of 0.34 μM while showing minimal inhibition on other CYP isoforms. This specificity suggests a potential for reduced drug-drug interactions when used in pharmacological contexts .
  • Cancer Cell Line Studies : Research has indicated that certain borylated compounds exhibit selective cytotoxicity towards cancer cell lines with GI50 values ranging from 11 to 38 μM across various cell types . This selectivity is crucial for developing targeted therapies.

Comparison with Similar Compounds

The unique structure of this compound allows it to participate in a variety of chemical reactions that may not be possible with simpler anilines or dioxaborinanes alone.

Table 2: Comparison with Related Compounds

Compound NameSimilarity IndexNotable Activity
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane0.84General boron activity
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate0.83Potential anti-cancer properties
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride0.83Similar structural reactivity

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride?

  • Methodological Answer : The synthesis typically involves two steps:

Borylation of Aniline Derivatives : React 3-iodoaniline or 3-bromoaniline with bis(pinacolato)diboron (B₂Pin₂) or a 5,5-dimethyl-1,3,2-dioxaborinane precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like dioxane or THF at 80–100°C. This forms the boronate ester .

Hydrochloride Salt Formation : Treat the free amine with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, enhancing stability and solubility .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS to detect intermediates/by-products like unreacted boronate esters.

Q. How should researchers characterize the compound’s purity and structure?

  • Methodological Answer : Use a combination of techniques:

  • NMR Spectroscopy : ¹H NMR (δ ~6.5–7.5 ppm for aromatic protons), ¹³C NMR (δ ~25–30 ppm for methyl groups on the dioxaborinan ring), and ¹¹B NMR (δ ~30 ppm for trigonal boron) .
  • X-ray Crystallography : Resolve the crystal structure to confirm the boronate ester geometry and hydrochloride salt formation (e.g., CCDC data in ) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What are the solubility and storage recommendations for this compound?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and partially in ethanol or methanol. Insoluble in hexane or diethyl ether .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronate ester .

Q. What are its primary applications in organic synthesis?

  • Methodological Answer : The compound serves as a boronate ester precursor in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures. The aniline group enables further functionalization (e.g., diazotization or acylation) for drug discovery intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve boronate ester yield?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to enhance coupling efficiency .
  • Solvent Effects : Compare yields in dioxane vs. THF; dioxane may reduce steric hindrance around boron .
  • Temperature Control : Use microwave-assisted synthesis (100–120°C) to accelerate reaction kinetics while minimizing decomposition .

Q. How can researchers resolve discrepancies in ¹¹B NMR data?

  • Methodological Answer :

  • Reference Standards : Compare with ¹¹B NMR shifts of analogous dioxaborinan derivatives (e.g., δ ~30 ppm for trigonal boron) .
  • Hydration Check : Ensure anhydrous conditions during sample preparation, as water can hydrolyze the boronate ester, shifting δ to ~10 ppm (tetrahedral boron) .

Q. What side reactions occur during synthesis, and how are they mitigated?

  • Methodological Answer :

  • By-Products :
  • Oxidation of Aniline : Detectable via HPLC as a higher Rf peak. Use degassed solvents and inert gas purging to prevent oxidation .
  • Boronate Ester Hydrolysis : Characterized by ¹¹B NMR. Use molecular sieves or anhydrous MgSO₄ to scavenge water .
  • Mitigation : Employ scavengers (e.g., BHT for free radicals) and optimize stoichiometry (1.2–1.5 equiv. boronating agent) .

Q. How can computational modeling predict reactivity in cross-coupling?

  • Methodological Answer :

  • DFT Calculations : Model the boron center’s electrophilicity and transition states for transmetallation with Pd(0). Use software (Gaussian, ORCA) with B3LYP/6-31G* basis sets .
  • Steric Maps : Analyze the dioxaborinan ring’s steric effects using crystal structure data (e.g., C–B bond length ~1.55 Å) to predict coupling efficiency with bulky aryl halides .

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